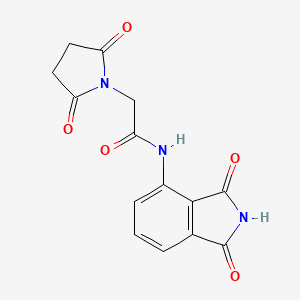
2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine is a chemical compound with the molecular formula C10H5Cl2N3O3 and a molecular weight of 286.07 g/mol It is a pyrimidine derivative, characterized by the presence of two chlorine atoms and a nitrophenoxy group attached to the pyrimidine ring
作用機序
Target of Action
The primary targets of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that this compound is an important intermediate of small molecule anticancer drugs . It is synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .
Biochemical Pathways
Given its role as an intermediate in the synthesis of small molecule anticancer drugs, it is likely involved in pathways related to cell growth and proliferation .
Pharmacokinetics
Its physical properties such as melting point (164-165℃), boiling point (4324±400 °C), and density (1569±006 g/cm3) have been reported . These properties can influence its bioavailability and pharmacokinetics.
Result of Action
Given its role as an intermediate in the synthesis of small molecule anticancer drugs, it is likely to have effects on cell growth and proliferation .
準備方法
The synthesis of 2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine typically involves the reaction of 2,5-dichloropyrimidine with 3-nitrophenol under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through a nucleophilic aromatic substitution mechanism, where the nitrophenol displaces one of the chlorine atoms on the pyrimidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include bases (e.g., potassium carbonate), solvents (e.g., DMF, ethanol), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine has several applications in scientific research:
類似化合物との比較
2,5-Dichloro-4-(3-nitrophenoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
2-Chloro-4-phenoxypyrimidine: Lacks the nitro group, which can significantly alter its chemical reactivity and biological activity.
4-Chloro-6-phenoxypyrimidine: Has a different substitution pattern on the pyrimidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
特性
IUPAC Name |
2,5-dichloro-4-(3-nitrophenoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2N3O3/c11-8-5-13-10(12)14-9(8)18-7-3-1-2-6(4-7)15(16)17/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGZIOXGXFJLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=NC(=NC=C2Cl)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2867675.png)

![N-(3-methylphenyl)-2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2867677.png)
![3-Chloro-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2867679.png)

![N-([2,2'-bifuran]-5-ylmethyl)pivalamide](/img/structure/B2867681.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-5-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2867682.png)


![3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2867687.png)
![N-(3,4-difluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2867688.png)



